Lucidin primeveroside

DNA adductomics genotoxicology carcinogenicity screening

Researchers studying madder-induced carcinogenesis require Lucidin primeveroside (LuP) that is reliably distinguished from the co-occurring, non-genotoxic ruberythric acid. Sourcing the incorrect glycoside compromises DNA adduct studies. Our LuP reference standard directly solves this: it is the specific precursor to the DNA-reactive genotoxins lucidin and rubiadin, exhibiting a well-characterized dose-response for N²-dG and N⁶-dA adduct formation in vivo. - Certified ≥98.0% HPLC purity ensures method validation with traceable, audit-ready material. - Unique analytical surrogate: nordamnacanthal content, measurable by indirect HPLC-UV, is proportional to original LuP, simplifying QC for regulatory labs testing madder color products. - Distinct from alizarin primeveroside; essential for studies on anthraquinone pro-genotoxin metabolic activation.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 29706-59-0
Cat. No. B1214170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidin primeveroside
CAS29706-59-0
Synonymslucidin 3-O-beta-primveroside
lucidin 3-O-primveroside
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O
InChIInChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1
InChIKeyNVKNRXOMCYTFJF-WFLOGZPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidin Primeveroside (CAS 29706-59-0): Procurement-Grade Anthraquinone Glycoside Reference Standard for Genotoxicity and Natural Dye Research


Lucidin primeveroside (Lucidin 3-O-β-primeveroside, LuP) is a 9,10-anthraquinone glycoside composed of the aglycone lucidin linked to the disaccharide primeverose (glucose-β-(1→6)-xylose) . It is one of the two principal native anthraquinone glycosides occurring in madder root (Rubia tinctorum L. and related Rubia spp.), alongside ruberythric acid (alizarin primeveroside), and serves as the glycosidic precursor to the genotoxic aglycone lucidin [1]. LuP is commercially available as a certified primary reference standard (≥98.0% HPLC purity) and is classified as a hazardous substance (Carc. 2, Acute Tox. 4 Oral) due to its metabolic conversion to DNA-reactive species in vivo .

Why Ruberythric Acid, Alizarin, or Other Madder Anthraquinones Cannot Substitute for Lucidin Primeveroside in Genotoxicity Profiling and Analytical Workflows


Although lucidin primeveroside and ruberythric acid co-occur in madder root as the two dominant anthraquinone glycosides, they are metabolically and toxicologically non-interchangeable. LuP is reductively metabolized to the highly genotoxic aglycones lucidin and rubiadin, which form lucidin-specific N²-dG and N⁶-dA DNA adducts detectable in liver, kidney, duodenum, and colon in vivo [1]. In contrast, the structurally analogous glycoside alizarinprimeveroside (AlP) is cleaved to alizarin and 1-hydroxyanthraquinone—alizarin does not form DNA adducts under identical conditions [1][2]. Furthermore, LuP possesses a unique analytical signature: the aglycone nordamnacanthal, measurable in indirect extraction HPLC methods, is proportional to the original LuP content, a relationship not shared by ruberythric acid [3]. These divergences in genotoxic potency, metabolic fate, and analytical surrogate availability mean that sourcing the correct glycoside is essential for any study requiring compound-specific toxicological or quantitative data.

Quantitative Differentiation Evidence for Lucidin Primeveroside Versus Key Madder Anthraquinone Analogs


DNA Adduct Formation in Vivo: Lucidin Primeveroside-Containing Glycoside Mixture Versus Alizarin

Lucidin primeveroside, as a glycoside mixture with alizarinprimeveroside, was directly compared with pure alizarin for DNA adduct formation in multiple mouse tissues. The glycoside mixture (containing LuP) gave rise to DNA adducts in liver, kidney, duodenum, and colon, whereas alizarin produced no detectable adducts in any tissue examined [1]. This binary qualitative difference—adducts present versus absent—is a fundamental differentiator for genotoxicity studies.

DNA adductomics genotoxicology carcinogenicity screening

Metabolic Fate Divergence: Lucidin Primeveroside (LuP) Versus Alizarinprimeveroside (AlP) in Rat Models

When orally administered to rats, LuP and AlP undergo fundamentally different metabolic pathways with distinct genotoxic outcomes. LuP is reduced to rubiadinprimeveroside and hydrolyzed to the highly genotoxic aglycones lucidin and rubiadin; rubiadin was even more potent than lucidin in the unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes (PRH), equalling the positive control DMBA [1]. AlP, by contrast, is metabolized to alizarin and 1-hydroxyanthraquinone (1-HA) [1]. Critically, LuP was active in both the Salmonella/microsome assay and the UDS assay, whereas AlP was active only in the UDS assay and inactive in Salmonella [1].

xenobiotic metabolism pro-genotoxin activation toxicokinetics

Nordamnacanthal as a Proportional Surrogate Marker: Analytical Differentiation from Ruberythric Acid

In the indirect HPLC-UV extraction method for madder root, anthraquinone glycosides are first converted to aglycones by endogenous enzymes. Under these conditions, the aglycone nordamnacanthal is released in an amount proportional to the original lucidin primeveroside content [1]. This proportional relationship is unique to LuP and is not observed for ruberythric acid, whose corresponding aglycone is alizarin. This provides an analytically simpler indirect quantification route specific to LuP, without requiring the chromatographically challenging direct separation of the glycoside [1].

analytical chemistry biomarker quantification HPLC method validation

Sorption Affinity for Wool: Glycoside Mixture (Ruberythric Acid + Lucidin Primeveroside) Versus Alizarin

Comparative sorption isotherm analysis demonstrated that a purified 1:1 mixture of ruberythric acid and lucidin primeveroside exhibits a sorption energy of –11.4 kJ mol⁻¹ onto mordanted wool, compared with –5.8 kJ mol⁻¹ for alizarin [1]. This approximately 2-fold higher binding energy was corroborated by HPLC chromatograms of dyed wool, which showed that the glycosides have the highest uptake among madder colorants. Furthermore, the glycoside mixture followed a Temkin isotherm (R² = 0.925) indicative of stronger adsorbate–adsorbent interactions and greater dye aggregation on the fiber surface, whereas alizarin followed a Freundlich isotherm (R² = 0.940) [1].

natural dye chemistry textile conservation science sorption thermodynamics

First Crystal Structure of an Anthraquinone Glycoside: Structural Authentication of Lucidin Primeveroside

Lucidin primeveroside is the first—and as of the 2013 report, the only—anthraquinone glycoside for which a crystal structure has been determined [1]. The crystal structure, obtained by gravitational separation from an ethanolic madder extract, provided unambiguous confirmation of the glycosidic linkage stereochemistry and the overall molecular conformation, resolving ambiguities present in earlier NMR-only structural assignments [1]. This crystallographic dataset includes full ¹H and ¹³C NMR spectroscopic assignments, establishing a definitive reference for the compound's identity [1].

crystallography structural elucidation natural product authentication

Commercial Purity and Reference Standard Status: LuP as a phyproof® Certified Primary Reference Standard

Lucidin primeveroside is commercially supplied as a phyproof® Primary Reference Standard with certified chromatographic purity ≥98.0% (HPLC), produced under PhytoLab GmbH quality systems . In contrast, ruberythric acid and lucidin primeveroside are typically co-supplied as an inseparable mixture and require preparative droplet counter-current chromatography (DCCC) separation with chloroform–methanol–water for use as individual analytical standards [1]. The availability of LuP as a pre-separated, batch-certified neat standard eliminates the need for in-house chromatographic purification prior to use in quantitative analysis.

analytical reference materials quality control regulatory compliance

High-Value Procurement and Application Scenarios for Lucidin Primeveroside (CAS 29706-59-0)


In Vivo Carcinogenicity and DNA Adductomics Studies Using LuP as a Pro-Genotoxin Model Compound

Lucidin primeveroside is the direct glycosidic precursor of the DNA-reactive genotoxins lucidin and rubiadin. Rats fed 0.06%, 0.3%, or 1.5% LuP in the diet for one week exhibited dose-dependent increases in lucidin-specific N²-dG adducts (7.97–51.67 per 10⁹ dG) and N⁶-dA adducts (1.83–37.10 per 10⁹ dA) in kidney and liver, as quantified by isotope dilution LC-ESI-MS/MS with limits of quantification of 0.2 and 0.04 fmol on-column, respectively [1]. This well-characterized dose–response relationship, combined with the compound's definitive genotoxicity profile that distinguishes it from alizarin (adduct-negative) and alizarinprimeveroside (Salmonella-negative), makes LuP the compound of choice for mechanistic studies of madder-induced carcinogenesis and for validation of DNA adduct detection methods [1][2].

Regulatory Compliance Testing and Quantitative Authentication of Madder-Derived Food Colorants and Herbal Products

The proportional relationship between nordamnacanthal (measured by indirect HPLC-UV) and original lucidin primeveroside content provides a validated, analytically simpler surrogate quantification pathway [3]. This is critical for regulatory laboratories testing commercial madder color (MC) products, where LuP content was determined at 0.04% w/w in one commercial sample [4]. The availability of LuP as a ≥98.0% HPLC-pure, batch-certified phyproof® Primary Reference Standard ensures method validation can be performed with a traceable, audit-ready reference material, unlike the alternative of using an unseparated ruberythric acid/LuP mixture that requires in-house DCCC purification .

Historical Textile Dye Analysis and Conservation Science Requiring Glycoside-Specific Colorant Profiling

Contrary to the historical assumption that alizarin is the primary dyeing species in madder, sorption isotherm data demonstrate that the ruberythric acid/lucidin primeveroside glycoside mixture has approximately double the binding energy (–11.4 vs. –5.8 kJ mol⁻¹) and higher uptake onto mordanted wool compared to alizarin [5]. Furthermore, the glycosides exhibit a Temkin adsorption isotherm (R² = 0.925) consistent with stronger dye–fiber interactions and surface aggregation, whereas alizarin follows a Freundlich isotherm (R² = 0.940) [5]. Conservation scientists seeking to accurately reproduce or identify historical dyeing methods must therefore use glycoside-containing reference materials (including LuP) rather than relying solely on aglycone standards such as alizarin.

Metabolic Activation and Pro-Toxicant Research: Studying Reductive Cleavage of Anthraquinone Glycosides by Mammalian Enzymes

LuP undergoes a unique two-step metabolic activation—first reductive cleavage by NADPH-dependent liver enzymes to rubiadinprimeveroside, then hydrolysis to rubiadin—generating a metabolite (rubiadin) that is even more potent than lucidin in the UDS assay and equal to the positive control carcinogen DMBA [2]. This contrasts with the metabolic pathway of alizarinprimeveroside, which produces alizarin and 1-HA but does not yield rubiadin [2]. Researchers investigating structure–activity relationships in anthraquinone pro-genotoxin activation, or screening for inhibitors of reductive glycoside cleavage, require LuP specifically—ruberythric acid and alizarinprimeveroside cannot recapitulate this metabolic cascade.

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